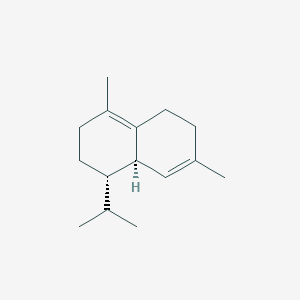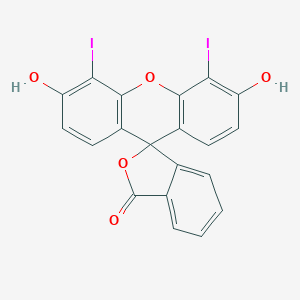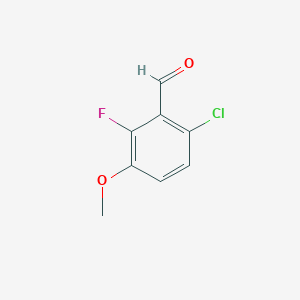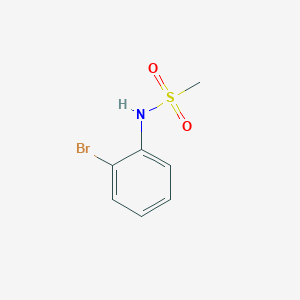
5-Prop-1-ynylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Prop-1-ynylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as propiolactone or β-propiolactone and is a cyclic ester of propenoic acid. This compound is widely used in the synthesis of various chemicals and materials due to its unique properties and reactivity.
Mécanisme D'action
The mechanism of action of 5-Prop-1-ynylpyrrolidin-2-one involves the formation of covalent bonds with various functional groups, including amino, hydroxyl, and carboxyl groups. The compound can also react with nucleic acids, leading to the formation of adducts that can cause DNA damage and cell death.
Effets Biochimiques Et Physiologiques
5-Prop-1-ynylpyrrolidin-2-one has various biochemical and physiological effects, including its ability to cross-link proteins and nucleic acids. The compound can also cause DNA damage and cell death, leading to its potential application in cancer therapy. Additionally, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
5-Prop-1-ynylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the main advantages is its reactivity, which makes it an excellent cross-linking agent for proteins and nucleic acids. However, the compound is highly reactive and can cause DNA damage, which can limit its use in certain applications. Additionally, the compound is highly toxic and can pose a significant risk to researchers working with it.
Orientations Futures
There are several future directions for the research and development of 5-Prop-1-ynylpyrrolidin-2-one. One potential application is in the development of new cancer therapies, where the compound can be used to cross-link proteins and nucleic acids, leading to cell death. Additionally, the compound can be used in the development of new antibiotics due to its antiviral and antibacterial properties. Further research is needed to explore the potential applications of 5-Prop-1-ynylpyrrolidin-2-one in these and other fields.
Conclusion
In conclusion, 5-Prop-1-ynylpyrrolidin-2-one is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 5-Prop-1-ynylpyrrolidin-2-one involves the reaction of propargyl alcohol with pyrrolidone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, and the product is obtained in high yield. The compound can also be synthesized via the oxidation of propylene oxide or the reaction of propionic acid with acetylene.
Applications De Recherche Scientifique
5-Prop-1-ynylpyrrolidin-2-one has various scientific research applications due to its unique properties. It is widely used in the synthesis of various chemicals and materials, including polymers, resins, and pharmaceuticals. The compound is also used as a cross-linking agent for proteins and nucleic acids, and it can be used in the sterilization of medical equipment.
Propriétés
Numéro CAS |
122123-77-7 |
|---|---|
Nom du produit |
5-Prop-1-ynylpyrrolidin-2-one |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
5-prop-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h6H,4-5H2,1H3,(H,8,9) |
Clé InChI |
YEQXZEKGPGBBAM-UHFFFAOYSA-N |
SMILES |
CC#CC1CCC(=O)N1 |
SMILES canonique |
CC#CC1CCC(=O)N1 |
Synonymes |
2-Pyrrolidinone,5-(1-propynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)